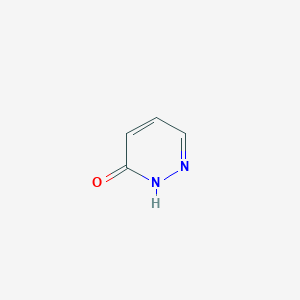
3(2H)-Pyridazinone
Vue d'ensemble
Description
3(2H)-Pyridazinone is a heterocyclic compound that has been used in a variety of scientific research applications. Its structure is composed of a pyridine ring with two nitrogen atoms and a diazine ring with two oxygen atoms. The compound is a colorless solid with a melting point of 111-112 °C and a boiling point of 212-213 °C. It is insoluble in water but soluble in organic solvents such as ethanol and methanol. 3(2H)-Pyridazinone has a variety of biochemical and physiological effects and has been studied for its potential use in a number of applications.
Applications De Recherche Scientifique
Analgesic and Sedative Applications
“3(2H)-Pyridazinone” derivatives have been synthesized with potential analgesic and sedative activities . These compounds have shown promising results in tests such as the “hot plate” test and the “writhing” test, indicating their potential as pain management tools. Some derivatives were found to be more effective than aspirin and comparable to morphine in their analgesic effects .
Biochemical Sensing
A dual-mode response system based on a “3(2H)-Pyridazinone” scaffold has been developed for monitoring hydrogen sulfide (H2S) levels in biological samples. This system utilizes fluorescence and Raman (SERS) signals for detection, offering advantages like fast response, high selectivity, and sensitivity with a detection limit of approximately 7 nM .
Luminescent Materials
Derivatives of “3(2H)-Pyridazinone” have been explored for their luminescent properties, making them useful scaffolds for applications in optoelectronics . These aromatic heterocycles have potential in materials science and pharmaceutical fields, with innovations reported in various technological applications .
Gene Therapy
In the realm of gene therapy, “3(2H)-Pyridazinone” derivatives are being researched for their role in pain management . They are considered in the development of new drug mechanisms, such as small molecule prototypes of peripheral sodium channel antagonists .
Virtual Reality (VR) Methods
The compounds are also part of studies involving virtual reality methods to improve the quality of life for patients suffering from idiopathic and chronic pain, showcasing the versatility of “3(2H)-Pyridazinone” in modern therapeutic approaches .
Enzyme Inhibition
Research into “3(2H)-Pyridazinone” has included its use in the inhibition of specific enzymes related to pain and inflammation, contributing to the development of new pharmacological agents .
Diagnostic Imaging
The fluorescence properties of “3(2H)-Pyridazinone” derivatives are being utilized in diagnostic imaging , particularly in the visualization of cellular and molecular processes .
Therapeutic Drug Monitoring
The sensitivity of “3(2H)-Pyridazinone”-based probes is being harnessed for therapeutic drug monitoring , allowing for the real-time tracking of drug levels and metabolites in biological systems .
Propriétés
IUPAC Name |
1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAILEWXSEQLMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198440 | |
| Record name | 3(2H)-Pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Pyridazinone | |
CAS RN |
504-30-3 | |
| Record name | 3(2H)-Pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydropyridazin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3(2H)-Pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROPYRIDAZIN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5DP4K4YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 3(2H)-pyridazinone derivatives exert their analgesic and anti-inflammatory effects?
A1: While the precise mechanism varies depending on the specific derivative, many 3(2H)-pyridazinones exhibit analgesic and anti-inflammatory properties. For instance, emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) demonstrates efficacy comparable to established drugs like aminopyrine and mefenamic acid. [] Interestingly, some derivatives display these effects without significantly inhibiting cyclooxygenase (COX) enzymes, suggesting alternative mechanisms of action may be involved. []
Q2: Are there other notable biological activities associated with 3(2H)-pyridazinones?
A2: Yes, research indicates that certain 3(2H)-pyridazinones possess cardiovascular properties. Notably, some derivatives act as positive inotropic agents, enhancing the contractility of the heart muscle. [, ] Others demonstrate inhibitory activity against cardiac phosphodiesterase fraction III, potentially contributing to their cardiovascular effects. []
Q3: Have any 3(2H)-pyridazinones been investigated for their potential in treating specific diseases?
A3: Research suggests potential applications for specific derivatives in treating various conditions. For example, studies highlight the potential of some 3(2H)-pyridazinones as platelet aggregation inhibitors, suggesting possible applications in managing cardiovascular diseases. [, ]
Q4: Can you provide an example of a 3(2H)-pyridazinone derivative with promising biological activity and its potential use?
A4: 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone serves as a key intermediate in synthesizing levosimendan, a medication used to treat acutely decompensated heart failure. [] Its successful development and application highlight the potential of this chemical class for therapeutic interventions.
Q5: What is the molecular formula and molecular weight of the parent 3(2H)-pyridazinone?
A5: The molecular formula of 3(2H)-pyridazinone is C4H4N2O, and its molecular weight is 96.09 g/mol.
Q6: How can you differentiate between 3(2H)-pyridazinone isomers using spectroscopic techniques?
A6: Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are invaluable for characterizing and differentiating isomers. For instance, 1H NMR can distinguish protons based on their chemical environment, allowing for the identification of specific isomers. IR spectroscopy can identify functional groups present in the molecule, providing further structural information.
Q7: How does the substitution pattern on the pyridazinone ring influence the biological activity of these compounds?
A7: The position and nature of substituents significantly impact the biological activity of 3(2H)-pyridazinones. For instance, studies reveal that introducing a 4-ethoxy group and a 5-morpholino group to the 2-methyl-3(2H)-pyridazinone core enhances analgesic and anti-inflammatory activities, as exemplified by emorfazone. [, ] This highlights the importance of structure-activity relationship (SAR) studies in optimizing desired biological profiles.
Q8: What is the significance of the 6-aryl group in the context of 3(2H)-pyridazinone derivatives' biological activity?
A8: The presence of a 6-aryl group frequently correlates with potent antisecretory and antiulcer activities in 3(2H)-pyridazinone derivatives. [] This observation suggests a key role of this structural motif in interacting with specific biological targets related to these activities.
Q9: What synthetic strategies are commonly employed for the preparation of 3(2H)-pyridazinone derivatives?
A9: Several synthetic routes are available for constructing 3(2H)-pyridazinones. One common approach involves reacting substituted β-keto esters or β-keto acids with hydrazine or its derivatives, leading to the formation of the six-membered pyridazinone ring. [, ]
Q10: Can you explain the use of palladium-catalyzed reactions in synthesizing 5-substituted 6-phenyl-3(2H)-pyridazinones?
A10: Palladium-catalyzed reactions, particularly those assisted by a retro-ene transformation, offer efficient routes to functionalize the 5-position of the 6-phenyl-3(2H)-pyridazinone system. [] These reactions provide access to diversely substituted pyridazinones with potential pharmacological applications.
Q11: What metabolic pathways are involved in the breakdown of 3(2H)-pyridazinones in biological systems?
A11: Metabolic studies reveal that N-demethylation constitutes a significant pathway for certain 3(2H)-pyridazinones, such as SAN-6706. This process converts them into metabolites like norflurazon and desmethyl Sandoz 9774. [] The specific metabolic routes and resulting metabolites can vary depending on the specific substituents present on the pyridazinone ring.
Q12: Have there been any studies investigating the uptake, translocation, and distribution of 3(2H)-pyridazinones in plants?
A12: Yes, research on the herbicidal activity of some 3(2H)-pyridazinones has explored their uptake and translocation in plants. For example, studies on cranberry plants treated with 14C-labeled SAN-6706 and SAN-9789 demonstrate their translocation from roots to shoots. [] These findings are crucial for understanding the mode of action of herbicides and their impact on plant systems.
Q13: What analytical techniques are commonly employed to characterize and quantify 3(2H)-pyridazinones?
A13: Various analytical techniques are used to characterize and quantify 3(2H)-pyridazinones. These include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for structural elucidation. Additionally, techniques like mass spectrometry (MS) and elemental analysis are employed to determine molecular weight and elemental composition. Chromatographic methods, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are valuable for separating and quantifying these compounds in complex mixtures. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







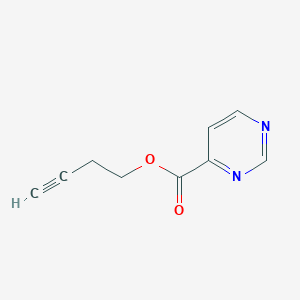


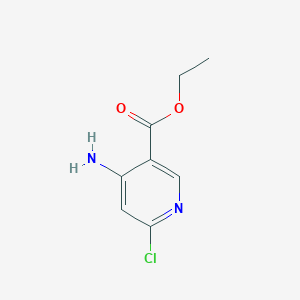
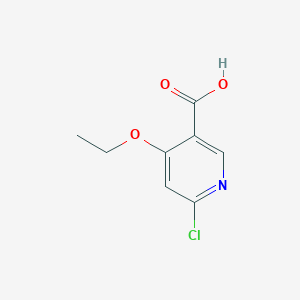
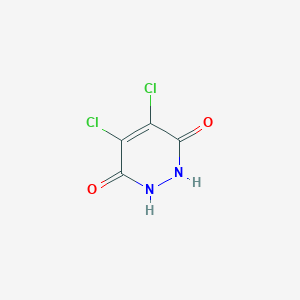
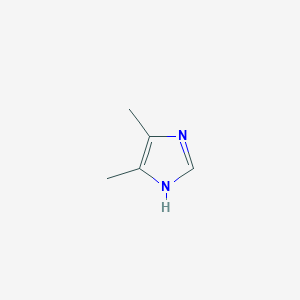
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B189358.png)